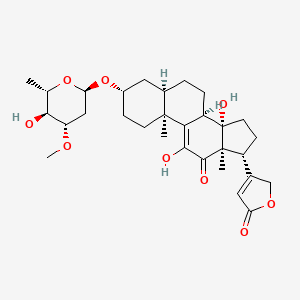

Virgaureasaponin I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

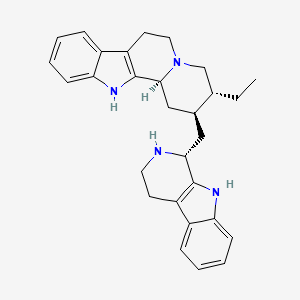

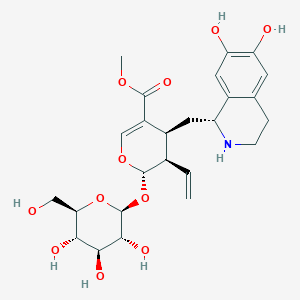

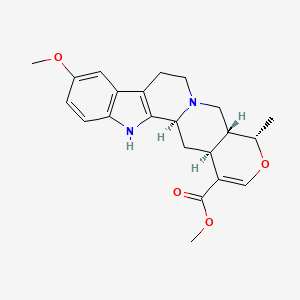

Virgaureasaponin I is a triterpenoid saponin.

科学的研究の応用

Enzymatic Hydrolysis and Cytotoxic Activity

Virgaureasaponin I has been studied for its potential in enzymatic hydrolysis and cytotoxic activity. Researchers have converted virgaureasaponin I using enzymatic catalysis to investigate the relationship between saponin carbohydrate structure and their cytotoxic activity (Bader, Wray, Just, & Hiller, 1998).

Structure Analysis and Saponin Isolation

Virgaureasaponin I has been isolated and structurally analyzed. For example, virgaureasaponin 3, a bisdesmosidic triterpenoid glycoside, was isolated from Solidago virgaurea, and its structure was determined using NMR techniques (Bader, Wray, & Hiller, 1992).

Anti-Candida Albicans Activity

Virgaureasaponin I has shown activity against Candida albicans, a pathogenic yeast. Triterpenoid saponins isolated from Solidago virgaurea demonstrated inhibition of C. albicans yeast-hyphal conversion (Laurençon et al., 2013).

Membrane Activity in Endothelial Cells

Studies on the membrane activity of triterpenoid saponins including virgaureasaponin I revealed their potential in activating the metabolism of endothelial cells. These saponins, especially when acylated, showed the ability to integrate into cellular membranes, potentially inducing pore-like structures (Melzig, Bader, & Loose, 2001).

Ethnomedicinal Uses and Pharmacological Activities

Virgaureasaponin I, as a constituent of Solidago virgaurea, has been involved in studies exploring the plant's ethnomedicinal uses and pharmacological activities. This includes investigating its potential as an antioxidant, anti-inflammatory, analgesic, and other therapeutic applications (Fursenco et al., 2020).

Antineoplastic Activity

Virgaureasaponin I has shown promise in antineoplastic applications. An investigation into the antineoplastic activity of Solidago virgaurea on prostatic tumor cells in an SCID mouse model highlighted its potential effectiveness as an antineoplastic medicine with minimal toxicities (Gross et al., 2002).

Anti-Inflammatory Activity

The anti-inflammatory activity of compounds derived from Solidago virgaurea, including virgaureasaponin I, has been assessed. Studies have shown significant inhibition of inflammation in rat models, suggesting the potential for its use in treating inflammatory conditions (Abdel Motaal et al., 2016).

Immunomodulatory and Antitumoral Effects

Research on the immunomodulatory and antitumoral effects of triterpenoid saponins, including virgaureasaponin I, demonstrated their potential in stimulating immune responses and exhibiting antitumoral effects in vivo (Plohmann, Bader, Hiller, & Franz, 1997).

特性

製品名 |

Virgaureasaponin I |

|---|---|

分子式 |

C59H96O27 |

分子量 |

1237.4 g/mol |

IUPAC名 |

[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C59H96O27/c1-22-33(65)36(68)40(72)49(78-22)83-45-28(63)20-77-48(43(45)75)82-44-24(3)80-50(42(74)39(44)71)84-46-38(70)34(66)23(2)79-52(46)86-53(76)59-15-14-54(4,5)16-26(59)25-10-11-31-55(6)17-27(62)47(85-51-41(73)37(69)35(67)29(19-60)81-51)56(7,21-61)30(55)12-13-57(31,8)58(25,9)18-32(59)64/h10,22-24,26-52,60-75H,11-21H2,1-9H3/t22-,23+,24-,26-,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45-,46+,47-,48-,49-,50-,51-,52-,55-,56-,57+,58+,59?/m0/s1 |

InChIキー |

CIWGZAMPYZZVBR-LBZBBBEFSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@H]([C@H](O[C@H]4OC(=O)C56CCC(C[C@H]5C7=CC[C@H]8[C@]([C@@]7(C[C@H]6O)C)(CC[C@@H]9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(C(OC4OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6O)C)(CCC9C8(CC(C(C9(C)CO)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(C(OC4OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6O)C)(CCC9C8(CC(C(C9(C)CO)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。